4-Ethoxynaphthalene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxynaphthalene-1-sulfonyl fluoride is an organic compound with the molecular formula C₁₂H₁₁FO₃S. It is a sulfonyl fluoride derivative of naphthalene, characterized by the presence of an ethoxy group at the 4-position and a sulfonyl fluoride group at the 1-position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxynaphthalene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-ethoxynaphthalene with sulfonyl chloride in the presence of a base, followed by fluorination. The reaction conditions typically involve the use of a phase transfer catalyst, such as 18-crown-6-ether, in acetonitrile .
Another method involves the direct fluorosulfonylation of 4-ethoxynaphthalene using fluorosulfonyl radicals. This approach is more efficient and can be carried out under mild reaction conditions using readily available reagents .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxynaphthalene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides
Scientific Research Applications
4-Ethoxynaphthalene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Acts as a covalent probe for the selective modification of proteins and enzymes.
Pharmaceuticals: Potential use in the development of protease inhibitors and other therapeutic agents.
Materials Science: Utilized in the synthesis of functional materials with unique properties
Mechanism of Action
The mechanism of action of 4-Ethoxynaphthalene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, and cysteine. This modification can lead to the inhibition of enzyme activity or the alteration of protein function. The compound’s ability to selectively target specific amino acid residues makes it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxynaphthalene-1-sulfonyl fluoride
- 4-Chloronaphthalene-1-sulfonyl fluoride
- 4-Bromonaphthalene-1-sulfonyl fluoride
Uniqueness
4-Ethoxynaphthalene-1-sulfonyl fluoride is unique due to the presence of the ethoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, the ethoxy group can provide different steric and electronic effects, making it a valuable compound for specific applications in organic synthesis and chemical biology .
Properties
Molecular Formula |
C12H11FO3S |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-ethoxynaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C12H11FO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |
InChI Key |
HVPUYKXFXSQALE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.